Physical and chemical properties of 1-Cbz-Amino-3-methylaminopropane hydrochloride
Physical and chemical properties of 1-Cbz-Amino-3-methylaminopropane hydrochloride
An In-Depth Technical Guide to the Physical and Chemical Properties of Benzyl (3-(methylamino)propyl)carbamate hydrochloride
Executive Summary
Benzyl (3-(methylamino)propyl)carbamate hydrochloride, also known as 1-Cbz-Amino-3-methylaminopropane hydrochloride, is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical synthesis sectors. As a synthetic building block, it provides a stable, protected diamine structure that can be selectively deprotected to reveal reactive primary and secondary amine functionalities. The presence of the carbobenzyloxy (Cbz) protecting group offers robust stability across a range of reaction conditions, yet allows for clean removal under specific, mild protocols, primarily catalytic hydrogenation.[][2] This guide serves as a comprehensive technical resource for researchers and drug development professionals, detailing the core physical and chemical properties, analytical methodologies, and safe handling procedures for this versatile intermediate.
Chemical Identity and Structure
A precise understanding of the molecule's identity is foundational for its effective application in research and development.
Table 2.1: Compound Identification
| Identifier | Value | Reference |
|---|---|---|
| Chemical Name | Benzyl (3-(methylamino)propyl)carbamate hydrochloride | [3] |
| Synonyms | 1-Cbz-Amino-3-methylaminopropane hydrochloride | [4] |
| CAS Number | 1179362-09-4 | [4][5] |
| Molecular Formula | C₁₂H₁₉ClN₂O₂ | [4] |
| Molecular Weight | 258.74 g/mol |[4][6] |
The molecule's structure consists of a propane-1,3-diamine backbone. The primary amine at position 1 is protected with a carbobenzyloxy (Cbz) group, a common and stable urethane-type protecting group. The secondary amine at position 3 is methylated. The hydrochloride salt form indicates that one of the basic nitrogen centers is protonated, paired with a chloride anion, which typically enhances the compound's crystallinity and aqueous solubility.
Caption: Structure of 1-Cbz-Amino-3-methylaminopropane hydrochloride.
Physical Properties
The physical characteristics of a compound dictate its handling, storage, and application in various solvent systems. As a hydrochloride salt, this compound is expected to be a stable, crystalline solid.
Table 3.1: Summary of Physical Properties
| Property | Value / Observation | Rationale / Reference |
|---|---|---|
| Appearance | White to off-white crystalline powder or solid. | Typical for amine hydrochloride salts and related Cbz-protected compounds.[7][8] |
| Melting Point | Data not specifically available. A related compound, benzyl ((1s,3s)-3-(methylamino)cyclobutyl)carbamate hydrochloride, melts at 152-156°C. | [8] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. Moderately soluble in other organic solvents. | The hydrochloride salt form increases polarity and water solubility.[7][9] The organic backbone provides solubility in organic solvents. |
| Hygroscopicity | Potentially hygroscopic. | Amine salts can attract atmospheric moisture.[9] |
Chemical Properties and Reactivity
The utility of 1-Cbz-Amino-3-methylaminopropane hydrochloride as a synthetic intermediate is defined by its chemical behavior, particularly the stability and selective cleavage of the Cbz group.
Stability and Storage
The Cbz group is known for its stability under a wide variety of non-reductive conditions, making it inert to many synthetic transformations.[2]
-
Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption.[10][11]
-
Incompatibilities: Avoid strong oxidizing agents and strong bases. Strong bases will neutralize the hydrochloride salt to the free base, which may be less stable.
Key Chemical Transformations
The primary chemical utility of this compound lies in the selective deprotection of the Cbz-protected amine.
This is the most common and efficient method for removing a Cbz group. The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, yielding the free primary amine, toluene, and carbon dioxide.[12]
Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.
Expert Insight: The choice of solvent is critical. Alcohols like methanol or ethanol are preferred as they readily dissolve the starting material and do not poison the catalyst. The reaction is typically run at room temperature and atmospheric pressure (hydrogen balloon), demonstrating the mildness of this deprotection strategy.
The hydrochloride salt can be converted to its corresponding free base by treatment with an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, followed by extraction into an organic solvent.
Protocol 4.1: Free Base Generation
-
Dissolve 1.0 equivalent of 1-Cbz-Amino-3-methylaminopropane hydrochloride in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is > 9.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid.
Outline of Synthesis
The synthesis of this compound typically involves a multi-step process starting from a commercially available diamine precursor. The key transformations are the protection of one amine group, followed by modification and protection of the second amine.
Caption: Plausible synthetic pathway for the target compound.
Analytical Methodologies
Robust analytical methods are essential for confirming the identity, purity, and quality of the compound.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ (~5.1 ppm), multiplets for the propyl chain protons, and a singlet for the N-CH₃ group. The N-H protons may appear as broad signals.
-
¹³C NMR: Will show characteristic peaks for the carbamate carbonyl (~156 ppm), aromatic carbons (~128-136 ppm), and aliphatic carbons of the propyl chain and methyl group.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the parent cation [M-Cl]⁺ at m/z 223.15, corresponding to the free base C₁₂H₁₈N₂O₂.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of non-volatile organic compounds. A reverse-phase method is most appropriate.
Protocol 6.1: HPLC Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for the benzyl group) and 214 nm.
-
Sample Preparation: Dissolve an accurately weighed sample (~1 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
-
Analysis: Inject 5-10 µL and integrate the peak areas to determine purity as a percentage area.
Rationale: The C18 column provides excellent separation for moderately polar organic molecules. The TFA in the mobile phase acts as an ion-pairing agent, improving peak shape for the basic amine functionalities. A gradient elution is necessary to ensure elution of both the polar starting material and any potential non-polar impurities.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related amine hydrochlorides and Cbz-protected compounds can be used to guide safe handling practices.[9][13]
Table 7.1: GHS Hazard Information (Inferred)
| Hazard Class | Statement | Reference |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed. | [9] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [14] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [14] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |[14] |
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
References
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1-CBZ-AMINO-3-METHYLAMINO-PROPANE-HCl - LookChem. (n.d.). Retrieved from [Link]
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Benzyl carbamate - Wikipedia. (n.d.). Retrieved from [Link]
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1-Cbz-amino-3-methylamino-propane - ChemBK. (n.d.). Retrieved from [Link]
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3-Aminopropanamide hydrochloride | C3H9ClN2O | CID 22222288 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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1-Amino-3-methyladamantane hydrochloride | C11H20ClN | CID 12910657 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Methyl 3-aminopropanoate hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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An Excellent Method for Cbz-Protection of Amines | Request PDF - ResearchGate. (2025). Retrieved from [Link]
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ANALYSIS OF AMINO ACIDS-CONTAINING DRUGS. (n.d.). Retrieved from [Link]
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Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018). Retrieved from [Link]
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